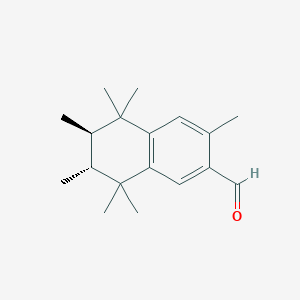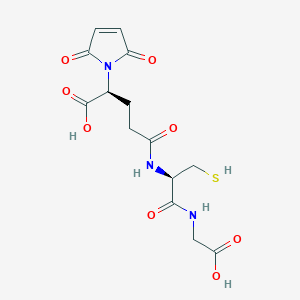![molecular formula C19H21BrN2O3 B238383 2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is a chemical compound with potential scientific research applications. This compound is also known as BPNH and has a molecular formula of C20H25BrN2O3. The purpose of
Wirkmechanismus
BPNH inhibits the activity of COX-2 by binding to the enzyme's active site. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, BPNH reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
BPNH has been reported to have anti-inflammatory and analgesic effects. The compound has been shown to reduce the production of prostaglandins, leading to a reduction in inflammation and pain. BPNH has also been reported to have antitumor effects, although the mechanism of action is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
BPNH has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in good yields. BPNH has been shown to have anti-inflammatory and analgesic properties, making it a useful tool for studying inflammation and pain. However, the compound has some limitations. BPNH has not been extensively studied, and its mechanism of action is not well understood. Further research is needed to fully understand the compound's potential applications.
Zukünftige Richtungen
There are several future directions for research on BPNH. One potential direction is to study the compound's antitumor properties. BPNH has been reported to have antitumor activity, but the mechanism of action is not well understood. Further research is needed to determine how BPNH inhibits tumor growth and whether it could be used as a potential cancer treatment. Another potential direction is to study the compound's anti-inflammatory and analgesic properties in more detail. BPNH has been shown to reduce inflammation and pain, but the underlying mechanisms are not well understood. Further research is needed to determine how BPNH reduces inflammation and pain and whether it could be used as a potential treatment for inflammatory diseases.
Synthesemethoden
The synthesis of BPNH involves the reaction of 3-methoxy-4-(pentanoylamino)aniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of BPNH. The synthesis of BPNH has been reported in literature, and the compound can be obtained in good yields.
Wissenschaftliche Forschungsanwendungen
BPNH has potential scientific research applications in the field of medicinal chemistry. The compound has been reported to have anti-inflammatory and analgesic properties. BPNH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. BPNH has also been reported to have antitumor activity.
Eigenschaften
Produktname |
2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
|---|---|
Molekularformel |
C19H21BrN2O3 |
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H21BrN2O3/c1-3-4-9-18(23)22-16-11-10-13(12-17(16)25-2)21-19(24)14-7-5-6-8-15(14)20/h5-8,10-12H,3-4,9H2,1-2H3,(H,21,24)(H,22,23) |
InChI-Schlüssel |
QDVCAHAIYZTAKX-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC |
Kanonische SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)


![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)

![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)

![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)

